2-(Naphthalen-1-yl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(Naphthalen-1-yl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylpiperazine moiety, and an oxazole ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent.
Introduction of the naphthalene ring: This step may involve a Friedel-Crafts acylation reaction, where the naphthalene ring is introduced to the oxazole core.
Attachment of the phenylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the phenylpiperazine is attached to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(Naphthalen-1-yl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl(4-phenylpiperazin-1-yl)methanone
- N-[1-(naphthalen-1-yl)ethyl]-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2-dihydropyridine-3-carboxamide
Uniqueness
2-(Naphthalen-1-yl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of structural features, which contribute to its distinct chemical properties and potential applications. Its oxazole ring with a carbonitrile group, combined with the naphthalene and phenylpiperazine moieties, sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H20N4O |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H20N4O/c25-17-22-24(28-15-13-27(14-16-28)19-9-2-1-3-10-19)29-23(26-22)21-12-6-8-18-7-4-5-11-20(18)21/h1-12H,13-16H2 |
InChI Key |
YCZPBUXEMJVYTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
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